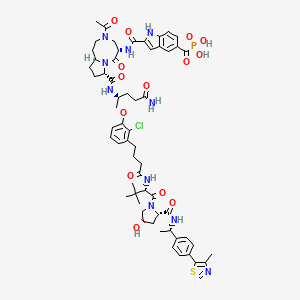
Lirodegimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor involved in the transduction of signals from growth factors and cytokines, playing a crucial role in cell growth, survival, differentiation, and immune response. Aberrant activation of STAT3 has been linked to various cancers and inflammatory diseases .
準備方法
KT-333 is synthesized through a series of chemical reactions that involve the formation of a heterobifunctional molecule capable of binding to both STAT3 and an E3 ubiquitin ligase. The synthetic route includes the following steps:
Formation of the STAT3 ligand: This involves the synthesis of a molecule that can specifically bind to STAT3.
Formation of the E3 ligase ligand: This involves the synthesis of a molecule that can bind to the E3 ubiquitin ligase, von Hippel-Lindau protein (VHL).
Linking the two ligands: The STAT3 ligand and the E3 ligase ligand are chemically linked to form the heterobifunctional molecule, KT-333.
Industrial production methods for KT-333 involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process .
化学反応の分析
KT-333 undergoes several types of chemical reactions, including:
Binding to STAT3: KT-333 binds to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.
Binding to VHL: KT-333 also binds to the E3 ubiquitin ligase VHL, facilitating the ubiquitination of STAT3.
Degradation of STAT3: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to ensure the stability and reactivity of KT-333 .
科学的研究の応用
KT-333 has several scientific research applications, including:
Cancer Research: KT-333 has shown proof-of-concept antitumor activity in preclinical studies, particularly in STAT3-dependent cancers such as peripheral T-cell lymphoma and cutaneous T-cell lymphoma
Immunotherapy: KT-333 has been studied in combination with anti-PD-1 therapy in mouse models of colorectal cancer, showing enhanced antitumor activity.
Inflammatory Diseases: Due to its ability to degrade STAT3, KT-333 is being explored for its potential in treating inflammatory and autoimmune diseases.
作用機序
KT-333 exerts its effects through the targeted degradation of STAT3. The mechanism involves:
Binding to STAT3: KT-333 binds to STAT3, forming a complex.
Recruitment of VHL: The other end of KT-333 binds to the E3 ubiquitin ligase VHL, bringing it in close proximity to STAT3.
Ubiquitination of STAT3: VHL ubiquitinates STAT3, marking it for degradation.
Degradation by Proteasome: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels and subsequent inhibition of STAT3-mediated signaling pathways
類似化合物との比較
KT-333 is unique in its high selectivity and potency as a STAT3 degrader. Similar compounds include:
特性
CAS番号 |
2502186-79-8 |
|---|---|
分子式 |
C60H74ClN10O14PS |
分子量 |
1257.8 g/mol |
IUPAC名 |
[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |
InChIキー |
OANZCHOMQTZJOO-KTRCLUSBSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


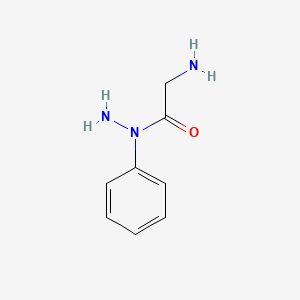
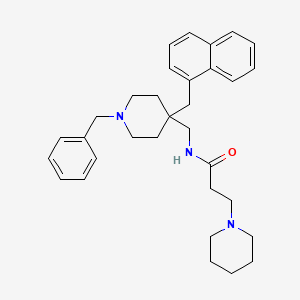

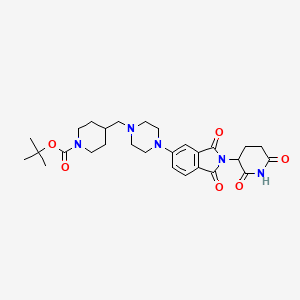
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
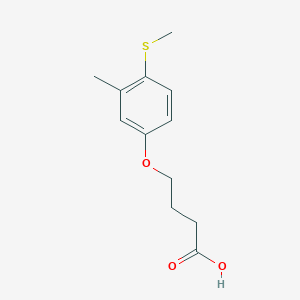
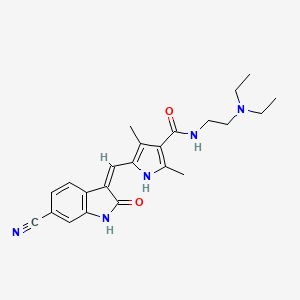
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
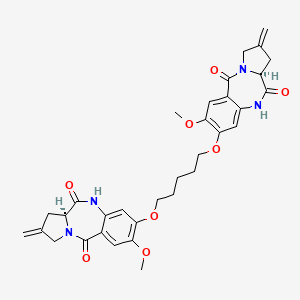
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
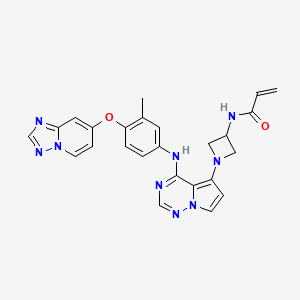
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)


